

Spectroscopic Profile of Triethyl Citrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **triethyl citrate**, a widely used excipient in the pharmaceutical industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, quantification, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for **triethyl citrate**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **triethyl citrate** is characterized by signals corresponding to the ethyl and methylene protons.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for **Triethyl Citrate**



Chemical Shift (δ) ppm	Multiplicity	Assignment
~1.25	Triplet	-СН3
~2.85	Singlet	-OH
~4.15	Quartet	-O-CH ₂ -
~2.70 & ~2.80	AB quartet	-CH ₂ - (diastereotopic)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **triethyl citrate** molecule.

Table 2: 13C NMR Chemical Shift Data for Triethyl Citrate[1][2]

Chemical Shift (δ) ppm	Assignment
~14.0	-CH₃
~43.5	-CH ₂ -
~61.5	-O-CH₂-
~73.0	Quaternary C-OH
~170.0	C=O (central ester)
~172.5	C=O (terminal esters)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **triethyl citrate** shows characteristic absorption bands for its hydroxyl and ester functional groups.



Table 3: Key IR Absorption Bands for **Triethyl Citrate**[3][4][5]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3500	O-H stretch	Hydroxyl (-OH)
~2980	C-H stretch	Alkane (-CH ₃ , -CH ₂)
~1735	C=O stretch	Ester (-COO-)
~1200, ~1100	C-O stretch	Ester (-COO-), Ether (-C-O-C-)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile compounds like **triethyl citrate**.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Triethyl Citrate[6][7]

Mass-to-Charge Ratio (m/z)	Proposed Fragment
276	[M]+ (Molecular Ion)
231	[M - OCH ₂ CH ₃] ⁺
203	[M - COOCH ₂ CH ₃] ⁺
185	[M - OCH ₂ CH ₃ - H ₂ O] ⁺
159	[C ₆ H ₇ O ₄] ⁺
145	[C ₅ H ₅ O ₄] ⁺
129	[C5H5O3] ⁺
113	[C5H5O2] ⁺

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh approximately 10-20 mg of triethyl citrate.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a clean, dry vial.[8][9]
- Transfer the solution to a 5 mm NMR tube.[10]
- Cap the NMR tube and carefully wipe the outside.

Instrument Parameters (General):

Spectrometer: 300-700 MHz NMR Spectrometer

• Nuclei: ¹H and ¹³C

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Temperature: 298 K

¹H NMR:

Pulse Program: Standard single pulse

Number of Scans: 8-16

Relaxation Delay: 1-2 seconds

13C NMR:

Pulse Program: Proton-decoupled

Number of Scans: 1024 or more, depending on concentration



Relaxation Delay: 2-5 seconds

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy Protocol

Sample Application:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11]
- Place a small drop of neat **triethyl citrate** directly onto the center of the ATR crystal.
- If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

Instrument Parameters (General):[11]

- Spectrometer: FTIR Spectrometer with an ATR accessory
- Spectral Range: 4000 400 cm⁻¹[11]
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

- For pure liquid samples, a direct insertion probe or a gas chromatography (GC) inlet can be used.[12]
- If using a GC inlet, dissolve a small amount of triethyl citrate in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject a small volume (e.g., 1 μL) into the GC-MS system.



Instrument Parameters (General):[13][14][15]

• Ionization Mode: Electron Ionization (EI)[13]

Electron Energy: 70 eV[13][14]

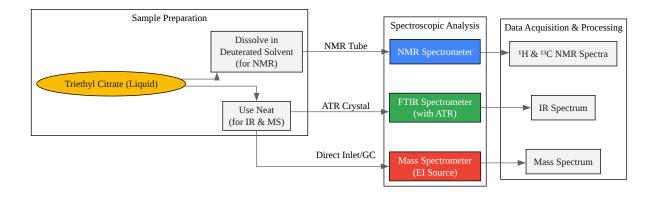
Ion Source Temperature: 200-250 °C

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

• Scan Range: m/z 40 - 400

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **triethyl citrate**.



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Caption: General workflow for the spectroscopic analysis of **triethyl citrate**.



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